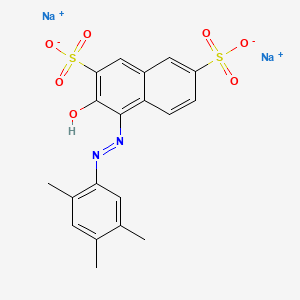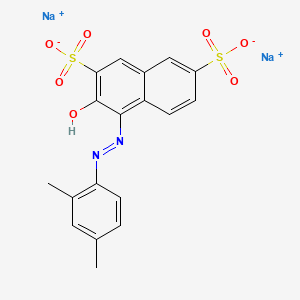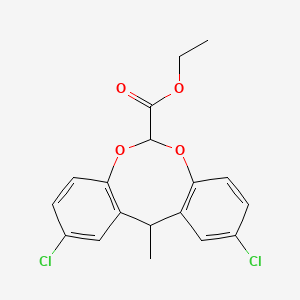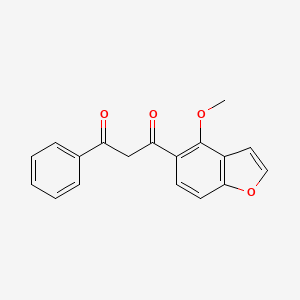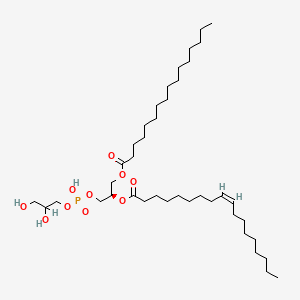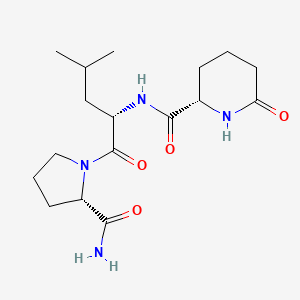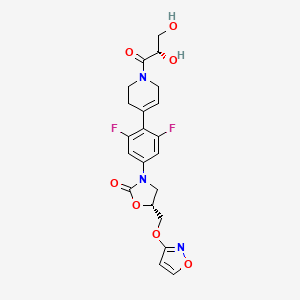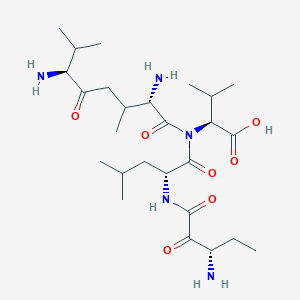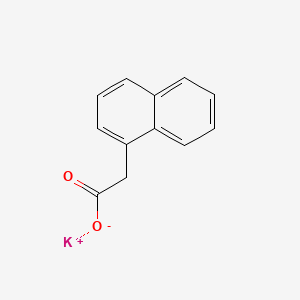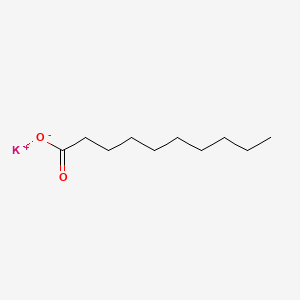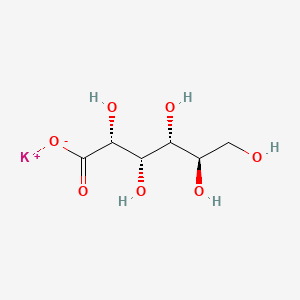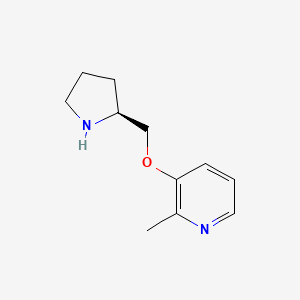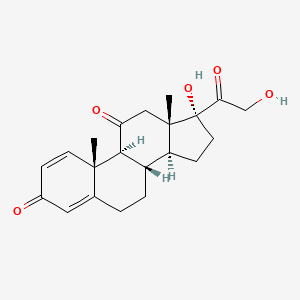
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-
説明
PD 173212 is an N-type calcium channel blocker (IC50 = 36 nM). It prevents audiogenic seizures in mice when administered at a dose of 30 mg/kg.
PD-173212 is a small molecule N-type calcium channel blocker.
科学的研究の応用
1. PET Imaging and Cancer Diagnosis
One of the notable applications of compounds related to L-Tyrosinamide involves their use in Positron Emission Tomography (PET) imaging for cancer diagnosis. The compound l-3-18F-α-methyl tyrosine (18F-FAMT) has been developed as a PET radiotracer, demonstrating usefulness in the prediction of prognosis and differentiation of malignant tumors from benign lesions. Its accumulation is strongly correlated with the expression of L-type amino acid transporter 1 (LAT1), highly upregulated in cancers. The selectivity of FAMT for LAT1, facilitated by its α-methyl moiety, contributes to the highly tumor-specific accumulation of 18F-FAMT in PET imaging, distinguishing it from other amino acid PET tracers and 18F-FDG (Wiriyasermkul et al., 2012).
2. Antimicrobial Activity
Compounds synthesized from the coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids, including L-tyrosinamide derivatives, have been evaluated for antimicrobial activity. These compounds, specifically N-Boc-amino acid-(N-benzoyl)- and N-Boc-amino acid-(N-nicotinoyl) hydrazides, demonstrated comparable activity to ampicillin against S. aureus and E. coli, highlighting their potential in antimicrobial applications (Khattab, 2005).
3. Neuroprotective Effects
Research into tyrosol, a phenolic compound related to L-tyrosinamide derivatives, has shown neuroprotective effects in animal models of stroke. Tyrosol exhibited a dose-dependent neuroprotective effect, significantly reducing infarct volume and protecting against sensory motor dysfunction. These findings suggest tyrosol as a potential candidate for stroke therapy, emphasizing the broader neuroprotective potential of compounds within this chemical family (Bu et al., 2007).
4. Polymer Synthesis for Biomedical Applications
L-tyrosinamide derivatives have also been explored in the synthesis of biodegradable polymers. Tyrosine-derived polymers, including polycarbonates and polyarylates, have been developed for various biomedical applications. These polymers, synthesized using desaminotyrosyl-tyrosine alkyl esters (DTR), offer potential for drug delivery, tissue engineering, and other medical applications due to their biocompatibility and degradability (Bourke & Kohn, 2003).
5. Allergic Inflammation Treatment
Studies have demonstrated that tyrosol can suppress allergic inflammation by inhibiting the activation of phosphoinositide 3-kinase in mast cells. This effect reduces allergic symptoms and mediators, highlighting a potential therapeutic application for allergic inflammatory disorders (Je et al., 2015).
特性
IUPAC Name |
(2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHMGROXQUFNR-HEVIKAOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432752 | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)- | |
CAS RN |
217171-01-2 | |
| Record name | PD-173212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217171012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-173212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UUP5FPKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



